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‘ Compound of Interest

Compound Name: 1-(4-Bromophenyl)pyrrolidin-2-one

Cat. No.: B2371284

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)pyrrolidin-2-one, with the CAS Number 7661-32-7, is a significant synthetic
intermediate in the field of organic chemistry and drug discovery.[1] Its molecular structure, featuring a
bromophenyl group attached to a pyrrolidinone ring, makes it a versatile building block for the
synthesis of a wide range of more complex molecules, including potential central nervous system
agents and anti-inflammatory compounds.[1] The presence of the bromine atom allows for further
functionalization through various cross-coupling reactions, such as Suzuki or Heck reactions, enabling
the construction of elaborate aromatic systems.[1] A thorough understanding of its spectroscopic
properties is paramount for its identification, purity assessment, and quality control in synthetic
applications.

This technical guide provides a detailed overview of the expected spectroscopic data for 1-(4-
Bromophenyl)pyrrolidin-2-one, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific
compound are not readily available in public databases, this guide presents a comprehensive analysis
based on established spectroscopic principles and data from analogous compounds.

Molecular Structure and Properties:
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Property Value Source
CAS Number 7661-32-7 [2]
Molecular Formula C10H10BrNO [2]
Molecular Weight 240.10 g/mol [1112]
1-(4-bromophenyl)pyrrolidin-2-
IUPAC Name ( phenybpy [2]
one

digraph "1-(4-Bromophenyl)pyrrolidin-2-one" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom nodes

N1 [label="N", pos="0,0!"];

Cl1 [label="C", pos="-1.2,-0.5!"];

C2 [label="C", pos="-1.2,-2.0!"];

C3 [label="C", pos="0,-2.5!"];

C4 [label="C=0", pos="1.2,-2.0!"];

C aryl 1 [label="C", pos="1.5,0.8!"];
C aryl 2 [label="C", p0s="2.8,0.4!"];
C aryl 3 [label="C", pos="3.8,1.2!"];
C aryl 4 [label="C", pos="3.5,2.5!"];
C aryl 5 [label="C", po0s="2.2,2.9!"];
C aryl 6 [label="C", pos="1.2,2.1!"];
Br [label="Br", pos="4.8,3.3!"];

// Bonds
N1 -- C1;
Cl -- C2;
c2 -- C3;
3 -- C4;
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C4 -- NI;

Nl -- C aryl 1;

Caryl 1
C aryl 2
C aryl 3
C aryl 4
C aryl 5
C aryl 6
C aryl 4
}

Caption: Molecular Structure of 1-(4-Bromophenyl)pyrrolidin-2-one.

C aryl 2;
C aryl 3;
C aryl 4;
C aryl 5;
C aryl 6;
C aryl 1;
Br;

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The following sections detail the predicted *H and 3C NMR spectra of 1-(4-

Bromophenyl)pyrrolidin-2-one.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and the pyrrolidinone

ring protons.

Predicted *H NMR Data (500 MHz, CDCIs):

Chemical Shift (9,

Multiplicity Integration Assighment

ppm)

~7.55 d (J=8.5Hz) 2H H-2', H-6' (Aromatic)
~7.45 d (J = 8.5 Hz) 2H H-3', H-5' (Aromatic)
~3.85 t(J=7.0Hz) 2H H-5 (Pyrrolidinone)
~2.60 t(J=8.0 Hz) 2H H-3 (Pyrrolidinone)
~2.15 p(J=75H2z) 2H H-4 (Pyrrolidinone)

Interpretation:
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¢ Aromatic Region (7.40-7.60 ppm): The para-substituted bromophenyl group will give rise to a
characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the
bromine atom (H-3' and H-5') are expected to be slightly upfield compared to the protons ortho to
the nitrogen-substituted carbon (H-2' and H-6") due to the electron-withdrawing nature of the
bromine. Aromatic proton signals typically appear in the range of 6.5-8.0 ppm.[3]

¢ Pyrrolidinone Ring:

o The methylene protons adjacent to the nitrogen atom (H-5) are expected to be the most
downfield of the aliphatic protons due to the deshielding effect of the nitrogen.

o The methylene protons adjacent to the carbonyl group (H-3) will also be deshielded.

o The methylene protons at the 4-position (H-4) are expected to be the most upfield of the
pyrrolidinone protons and will appear as a pentet (or quintet) due to coupling with both
neighboring methylene groups.

BC NMR Spectroscopy

The 13C NMR spectrum will provide information on the number of unique carbon environments in the
molecule.

Predicted 3C NMR Data (125 MHz, CDCIs):

Chemical Shift (6, ppm) Assignment
~175.0 C=0 (Carbonyl)
~138.0 C-1' (Aromatic)
~132.0 C-3', C-5' (Aromatic)
~121.0 C-2', C-6' (Aromatic)
~119.0 C-4' (Aromatic, C-Br)
~49.0 C-5 (Pyrrolidinone)
~31.0 C-3 (Pyrrolidinone)
~18.0 C-4 (Pyrrolidinone)
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Interpretation:

o Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at a characteristic downfield
chemical shift, typically in the range of 170-180 ppm.

* Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the para-
substitution pattern. The carbon attached to the bromine atom (C-4") will be shielded relative to the
other substituted aromatic carbon (C-1'). Aromatic carbons generally resonate between 110-150

ppm.[3]

e Pyrrolidinone Carbons: The chemical shifts of the pyrrolidinone carbons are influenced by their
proximity to the nitrogen and carbonyl groups. The carbon adjacent to the nitrogen (C-5) will be the
most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-
(4-Bromophenyl)pyrrolidin-2-one is expected to show characteristic absorption bands for the amide
and aromatic functionalities.

Predicted IR Absorption Bands (KBr Pellet):

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
~2950-2850 Medium Aliphatic C-H Stretch
~1680 Strong C=0 Stretch (Amide I)
~1600, ~1480 Medium-Strong Aromatic C=C Stretch
~1350 Medium C-N Stretch
~1070 Strong C-Br Stretch
_820 Strong p-Disubstituted Benzene C-H
Bend
Interpretation:
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¢ C=0 Stretch: A strong absorption band around 1680 cm~1 is characteristic of the carbonyl group in
a five-membered lactam (a cyclic amide). Conjugation with the aromatic ring can slightly lower this
frequency.

¢ Aromatic C-H and C=C Stretches: The presence of the aromatic ring will be confirmed by C-H
stretching vibrations just above 3000 cm~! and C=C stretching vibrations in the 1600-1450 cm~1
region.[4]

¢ Aliphatic C-H Stretches: The methylene groups of the pyrrolidinone ring will show C-H stretching
absorptions in the 2950-2850 cm~1 range.

¢ C-N Stretch: The stretching vibration of the C-N bond in the lactam is expected to appear in the
1400-1300 cm~1 region.

¢ C-Br Stretch: A strong absorption band in the fingerprint region, typically around 1070 cm~1, can be
attributed to the C-Br stretching vibration.

« Out-of-Plane Bending: A strong band around 820 cm~1 is indicative of the out-of-plane C-H bending
of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a
compound. The electron ionization (El) mass spectrum of 1-(4-Bromophenyl)pyrrolidin-2-one is
expected to show a prominent molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum Data (El):

m/z Relative Intensity Assignment
241/239 High [M]* (Molecular lon)
185/183 Moderate [M - C2H20]*
157/155 Moderate [M - C4HsNOJ*

84 High [CaHeNO]*

76 Moderate [CeHa]*
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Interpretation:

+ Molecular lon: The molecular ion peak is expected at m/z 239 and 241 with a characteristic ~1:1
intensity ratio, which is indicative of the presence of one bromine atom (isotopes 7°Br and 8!Br).

* Key Fragmentation Pathways:

o Loss of ketene (C2H20): A common fragmentation pathway for N-acyl compounds is the loss of
ketene, leading to ions at m/z 183 and 185.

o Cleavage of the pyrrolidinone ring: Cleavage of the N-C(aryl) bond can lead to the formation of
the bromophenyl radical and the [C4aHsNO]* ion at m/z 84. Conversely, cleavage can also result
in the formation of the bromophenyl cation [CeH4Br]* at m/z 155 and 157.

o Loss of the entire pyrrolidinone moiety: Fragmentation can lead to the loss of the entire
pyrrolidinone ring, resulting in the bromobenzene radical cation at m/z 155 and 157.

[M - C2H20]*
m/z 183/185
M]* - CaHsNO [CeH4BI]*
m/z 239/241 %‘ m/z 155/157
[CaHsNO]*
m/z 84

Click to download full resolution via product page

Caption: Predicted key fragmentation pathways for 1-(4-Bromophenyl)pyrrolidin-2-one in EI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data
discussed in this guide.

NMR Spectroscopy

« Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Bromophenyl)pyrrolidin-2-one in
~0.6 mL of deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b2371284?utm_src=pdf-body-img
https://www.benchchem.com/product/b2371284?utm_src=pdf-body
https://www.benchchem.com/product/b2371284?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2371284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

internal standard.

« Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

o

o

Acquire *H and 3C NMR spectra on a 400 or 500 MHz NMR spectrometer.

o

For *H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds.

o

For 3C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle and a
relaxation delay of 2-5 seconds.

IR Spectroscopy

o Sample Preparation (KBr Pellet):

o Grind a small amount (~1-2 mg) of 1-(4-Bromophenyl)pyrrolidin-2-one with ~100-200 mg of
dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is
obtained.

o Press the powder into a transparent pellet using a hydraulic press.
o Data Acquisition:
o Place the KBr pellet in the sample holder of an FTIR spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm~1, by co-adding multiple scans to
improve the signal-to-noise ratio.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of 1-(4-Bromophenyl)pyrrolidin-2-one in a
suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS).

o Data Acquisition (Electron lonization - EI):

o Use a standard electron energy of 70 eV for ionization.
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o Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Conclusion

This technical guide provides a detailed prediction and interpretation of the *H NMR, 3C NMR, IR, and
MS spectra of 1-(4-Bromophenyl)pyrrolidin-2-one. While based on established principles and data
from analogous structures, these predictions offer a robust framework for researchers to identify and
characterize this important synthetic intermediate. The provided experimental protocols serve as a
practical guide for obtaining empirical data, which remains the gold standard for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 1-(4-
Bromophenyl)pyrrolidin-2-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2371284#spectroscopic-data-of-1-4-bromophenyl-pyrrolidin-
2-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential "

and advanced chemicals, empowering scientists and Ontario, CA 91761, United States

researchers to drive progress in science and industry. Phone: (601) 213-4426

Email: info@benchchem.com
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